Product packaging for 4-Pregnene-20,21-diol-3,11-dione(Cat. No.:CAS No. 116-56-3)

4-Pregnene-20,21-diol-3,11-dione

Cat. No.: B094885
CAS No.: 116-56-3
M. Wt: 346.5 g/mol
InChI Key: UJDLFLAJWMSLEB-RGCRHRMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pregnene-20,21-diol-3,11-dione, historically identified as Reichstein's substance T, is a significant steroid compound first isolated from adrenal glands . Its structure, featuring specific hydroxyl and ketone groups, makes it a valuable intermediate and reference standard in steroid chemistry and biosynthesis research . Researchers utilize this compound to study enzymatic transformation pathways, such as microbial dehydrogenation, which can lead to the synthesis of other biologically active steroids . The exploration of its properties and derivatives continues to provide insights into the complex metabolism of steroidal hormones and offers a foundational building block for the development of novel steroid-based research compounds .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O4 B094885 4-Pregnene-20,21-diol-3,11-dione CAS No. 116-56-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116-56-3

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-16,18-19,22,25H,3-8,10-11H2,1-2H3/t14-,15-,16+,18?,19+,20-,21-/m0/s1

InChI Key

UJDLFLAJWMSLEB-RGCRHRMLSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(CO)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C

Origin of Product

United States

Stereochemical Considerations and Advanced Structural Analysis of 4 Pregnene 20,21 Diol 3,11 Dione

Impact of Stereochemistry at C-20 on Biological Recognition

The stereochemical configuration at the C-20 position of the pregnane (B1235032) side chain plays a pivotal role in how the molecule is recognized by enzymes and receptors. The orientation of the hydroxyl group at this chiral center can significantly influence the binding affinity and biological activity of the steroid. While direct comparative studies on the (20R) and (20S) epimers of 4-Pregnene-20,21-diol-3,11-dione are not extensively detailed in publicly available literature, research on related pregnane derivatives provides valuable insights.

For instance, studies on C-20 hydroxy-pregnane derivatives have demonstrated that epimers at this position exhibit differential binding to biological targets. Research on pregnane glycosides designed to bind to the digitalis receptor revealed that the stereochemistry of the side chain, including the configuration at C-20, is a critical factor for receptor affinity. In a study comparing 20α- and 20β-pregnane analogs, it was found that derivatives lacking the C-21 methyl group (21-norpregnanes) consistently showed greater binding affinity than either of the C-20 epimers, highlighting the sensitivity of the receptor to the steric and electronic properties of the side chain. nih.gov This underscores the principle that the spatial arrangement of substituents at and around C-20 is a key determinant for molecular recognition.

The preparation and characterization of C-20 epimeric acetonides of cortisol and cortisone (B1669442) further emphasize the chemical importance of this stereocenter. nih.gov The ability to separate and characterize these epimers is a crucial step in understanding their distinct biological properties. The differential biological activities observed between such closely related isomers stem from the specific fit required for a ligand to bind effectively to the pocket of its target protein. A change in the orientation of a single hydroxyl group, as seen in C-20 epimers, can alter the hydrogen bonding network and steric compatibility within the binding site, leading to significant differences in biological response.

Table 1: Impact of Side Chain Structure on Receptor Binding of Pregnane Derivatives This table illustrates the principle of how modifications in the C-17 side chain of pregnane derivatives, including stereochemistry, affect binding to the digitalis receptor, as a model for biological recognition.

Compound TypeModificationRelative Binding Affinity
20α-Hydroxy-pregnaneStereoisomer at C-20Lower
20β-Hydroxy-pregnaneStereoisomer at C-20Lower
21-NorpregnaneRemoval of C-21 methyl groupHigher

Source: Adapted from research on pregnane derivatives binding to the digitalis receptor. nih.gov

Influence of Steroidal Ring Substitutions (e.g., C-3, C-11) on Molecular Conformation

The α,β-unsaturated ketone system in the A-ring (a C-3 ketone with a C4-C5 double bond) creates a relatively planar and rigid conformation in this part of the steroid. This planarity is crucial for the interaction of many steroids with their receptors. For example, in the enzymatic dehydrogenation of 3-ketosteroids, the A-ring of the substrate is positioned parallel to the FAD coenzyme in the active site, a process stabilized by hydrogen bonds to the 3-keto group. acs.org

Furthermore, the conversion between an 11-keto and an 11β-hydroxyl group has been shown to alter the dynamic properties of glucocorticoids. The substitution of a keto group with a hydroxyl group at C-11 can increase the motional degrees of freedom of the steroid, which may in turn affect its ability to cross cellular membranes and its bioavailability. nih.gov While the core of the steroid nucleus is generally rigid, the conformation of the D-ring and its substituents can be more flexible and is influenced by the surrounding chemical environment. nih.gov

Table 2: Influence of C-11 Substitution on Enzyme Kinetics This table demonstrates the significant effect of structural changes at the C-11 position on the interaction of 20-oxo steroids with cortisone reductase.

Kinetic ParameterMagnitude of Change with C-11 Modification
Apparent KmUp to 660-fold
Apparent VmaxUp to 200-fold
Vmax/Km RatioUp to 800-fold

Source: Based on kinetic measurements with cortisone reductase and various substrates. nih.gov

Computational and Theoretical Approaches to Steroid Structure-Activity Relationship (SAR) Modeling

To elucidate the complex relationship between the structure of a steroid and its biological activity, computational and theoretical methods are increasingly employed. These approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular mechanics, provide valuable insights into the structural requirements for a steroid to interact effectively with a biological target. uni-ruse.bgnih.govbenthamdirect.com

QSAR studies aim to build statistical models that correlate variations in the chemical structure of a series of compounds with their biological activity. For glucocorticoids, QSAR models have been developed to predict binding affinity to the glucocorticoid receptor. uni-ruse.bgnih.gov These models often use molecular descriptors that quantify various properties of the molecule, such as its surface area, volume, and electronic properties. For instance, van der Waals surface area has been identified as an important descriptor for predicting strong receptor binders. uni-ruse.bg Such models can be used to screen virtual libraries of compounds and prioritize them for synthesis and biological testing.

Molecular docking and molecular dynamics simulations are other powerful computational tools. Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. Molecular dynamics simulations can then be used to study the flexibility of the steroid and the receptor and to understand the energetic changes that occur upon binding. mdpi.com

Quantum mechanical calculations are used to determine the electronic structure and geometry of steroid molecules with a high degree of accuracy. rsc.orgnih.gov These calculations can provide optimized molecular geometries, which can then be used as a starting point for docking studies or for the calculation of more accurate molecular descriptors for QSAR models. rsc.org By combining these different computational approaches, a more comprehensive understanding of the SAR of steroids like this compound can be achieved, guiding the design of new analogs with potentially enhanced or more specific activities. mdpi.com

Table 3: Common Computational Approaches in Steroid SAR

MethodApplicationKey Insights
QSAR Predicts biological activity from molecular structure.Identifies key molecular descriptors (e.g., surface area, electronic properties) that correlate with activity. uni-ruse.bgbenthamdirect.com
Molecular Docking Predicts the binding mode of a steroid in a receptor.Visualizes key interactions (hydrogen bonds, hydrophobic contacts) and helps to understand binding specificity. mdpi.com
Molecular Dynamics Simulates the movement of the steroid and receptor over time.Provides information on the flexibility of the system and the stability of the ligand-receptor complex. mdpi.com
Quantum Mechanics Calculates the electronic structure and geometry of the molecule.Provides accurate molecular geometries and electronic properties for use in other models. rsc.orgnih.gov

Chemical Synthesis and Derivatization Strategies for 4 Pregnene 20,21 Diol 3,11 Dione and Its Analogues

Chemoenzymatic and Total Synthesis Approaches for Pregnene Core Structures

The construction of the fundamental pregnane (B1235032) ring system can be achieved through both total synthesis and chemoenzymatic strategies, each with distinct advantages. researchgate.net

Total Synthesis:

Total synthesis provides a route to pregnane-type steroids from simple, non-steroidal starting materials. rsc.org One notable approach involves an acetylene-cation cyclization of a 1-(pent-3-ynyl)perhydro-2-phenanthrol, which itself is prepared from a ring-D-aromatic steroid. rsc.org This method highlights the power of cationic cyclizations in assembling the complex tetracyclic core of steroids. While total synthesis offers the flexibility to create novel steroid skeletons, it often involves lengthy and complex reaction sequences. libretexts.org The stereospecific total synthesis of complex steroids like cortisone (B1669442) has been a landmark achievement in organic chemistry, demonstrating the feasibility of constructing these molecules from the ground up. acs.org

Chemoenzymatic Synthesis:

Chemoenzymatic approaches combine the precision of enzymatic reactions with the versatility of chemical synthesis. researchgate.net This strategy is particularly valuable for steroid synthesis, leveraging the high regio- and stereoselectivity of enzymes to perform challenging transformations on the steroid nucleus. researchgate.net For instance, microorganisms like Mycobacterium neoaurum can be genetically engineered to produce specific steroid intermediates from readily available phytosterols. acs.orgresearchgate.net These biocatalysts can facilitate key steps such as side-chain cleavage and core modifications, offering a more efficient and sustainable route to valuable steroid precursors. researchgate.netacs.orgresearchgate.net The use of enzymes like 3-ketosteroid 9α-hydroxylase (KSH) can even enable the cleavage of the C9-C10 bond, leading to the synthesis of 9,10-secosteroids. researchgate.net

ApproachStarting MaterialsKey StepsAdvantages
Total Synthesis Simple, non-steroidal precursorsAcetylene-cation cyclization, multi-step ring construction rsc.orgAccess to novel steroid skeletons
Chemoenzymatic Synthesis Phytosterols, readily available steroids researchgate.netacs.orgMicrobial transformation, enzymatic hydroxylation, side-chain cleavage researchgate.netacs.orgresearchgate.netHigh regio- and stereoselectivity, sustainability

Methods for Stereoselective Introduction of Hydroxyl Groups at C-20 and C-21

The introduction of hydroxyl groups at the C-20 and C-21 positions of the pregnane side chain is a critical step in the synthesis of 4-pregnene-20,21-diol-3,11-dione. The stereochemistry at these positions significantly influences biological activity.

The reduction of 20-ketosteroids is a common method to introduce the C-20 hydroxyl group. The stereoselectivity of this reduction is a key consideration, and various reagents and conditions have been studied to control the formation of the desired 20α- or 20β-hydroxy epimer. nih.gov

For the introduction of the C-21 hydroxyl group, enzymatic hydroxylation offers a highly specific solution. The enzyme steroid 21-hydroxylase (CYP21A2) is responsible for the biosynthesis of corticosteroids by hydroxylating the C-21 position of progesterone (B1679170) and 17α-hydroxyprogesterone. nih.gov Research has shown that the presence of a 3-oxo group on the steroid is a strict requirement for this enzyme to function. nih.gov Chemical methods for 21-hydroxylation are often challenging due to the lack of selectivity, requiring protection of other functional groups. google.com Therefore, biocatalytic approaches using either isolated enzymes or whole-cell systems expressing CYP21A2 are highly advantageous for the selective introduction of the C-21 hydroxyl group. google.com

PositionMethodKey Considerations
C-20 Reduction of 20-ketosteroidsStereoselectivity of the reducing agent nih.gov
C-21 Enzymatic hydroxylation (CYP21A2)Requirement of a 3-oxo group for enzyme activity nih.gov
C-21 Chemical hydroxylationLack of selectivity, requires protecting groups google.com

Synthetic Routes for Analogue Development for Structure-Activity Relationship (SAR) Probes

To understand the relationship between the chemical structure of this compound and its biological activity, the synthesis of various analogues is essential. These analogues, or SAR probes, are designed with systematic modifications to the parent structure.

The development of synthetic routes to these analogues often starts from common steroid intermediates. For example, starting from 17α-hydroxypregnenolone diacetate, a series of unsaturated C21 triols can be synthesized through regio- and stereoselective transformations. nih.gov These routes are carefully designed to avoid unwanted side reactions like olefin isomerization and deoxygenation. nih.gov

Chemoenzymatic strategies are also powerful tools for generating diverse analogues. acs.org By employing different enzymes or engineered microorganisms, specific functional groups can be introduced at various positions on the steroid skeleton. This modular approach allows for the efficient production of a library of related compounds for SAR studies. For instance, the chemoenzymatic synthesis of C14-functionalized steroids has been achieved, expanding the range of accessible analogues. researchgate.net

The synthesis of these analogues and their precursors, such as 17α-hydroxypregna-4,7-diene-3,20-dione, provides valuable reference standards for studying steroid metabolism and for developing diagnostic tools. nih.gov

Advanced Methodologies for Pregnene Derivatization and Functionalization

Modern synthetic chemistry offers a range of advanced methodologies for the derivatization and functionalization of the pregnane skeleton, enabling the creation of novel and complex analogues.

One area of advancement is in the development of more efficient and selective reactions. For example, improved procedures for the synthesis of key intermediates like 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione (B8063631) from readily available starting materials like 9α-hydroxyandrostenedione have been developed. researchgate.net

Furthermore, advanced derivatization protocols are being developed to aid in the analysis and identification of complex mixtures of steroids and their metabolites. nih.gov These methods often involve the use of specific reagents to create derivatives that are more amenable to separation and detection by techniques like gas chromatography and liquid chromatography. nih.gov

The integration of biocatalysis with chemical synthesis continues to be a frontier in steroid chemistry. nih.gov The discovery and engineering of new enzymes with novel activities will undoubtedly expand the toolbox for pregnane derivatization, allowing for the introduction of functional groups at previously inaccessible positions. This will pave the way for the synthesis of next-generation steroid analogues with tailored properties.

Advanced Analytical Methodologies for Research on Pregnene Steroids

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating and purifying pregnene steroids from complex matrices. The structural similarity among different steroid molecules, including isomers and isobars, presents a significant analytical challenge that requires high-resolution separation methods. youtube.com

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the predominant techniques for the separation and quantification of pregnene steroids. hitachi-hightech.com These methods are valued for their high specificity, fast analysis times, and the ability to analyze a wide range of analytes in a single run. nih.gov

Reversed-phase (RP) chromatography is the most common separation mode, typically employing stationary phases like C18 or C8. hitachi-hightech.comnih.gov The choice of organic solvent in the mobile phase, such as acetonitrile (B52724) or methanol (B129727) mixed with water, can significantly influence the separation selectivity and elution order of steroids due to different interactions with the analytes. hitachi-hightech.com For instance, prednisone (B1679067) and hydrocortisone, which may co-elute on a standard HPLC column with an acetonitrile-based mobile phase, can be successfully resolved using a high-resolution UHPLC column. hitachi-hightech.com Method development often involves optimizing the mobile phase composition, column temperature, and gradient elution to achieve baseline separation of all compounds of interest. lcms.cz

Detection is commonly performed using UV detectors, as the α,β-unsaturated ketone structure in many corticosteroids provides a chromophore suitable for detection around 254 nm. hitachi-hightech.com For enhanced sensitivity and selectivity, especially at low concentrations, HPLC systems are often coupled with fluorescence detectors (after derivatization) or, more powerfully, with mass spectrometers. nih.govencyclopedia.pub

Table 1: Illustrative HPLC Conditions for Pregnene Steroid Analysis

Parameter Condition 1 Condition 2
System UHPLC HPLC
Column LaChromUltra II C18 (1.9 µm), 3.0 mm I.D. × 250 mm Kinetex™ PFP (2.6 µm), 100 × 3 mm
Mobile Phase Water / Acetonitrile (60 / 40 v/v) Gradient of Water (A) and Methanol (B)
Flow Rate 0.65 mL/min 0.3 mL/min
Column Temp. 40°C 45°C
Detection UV at 254 nm Tandem Mass Spectrometry (MS/MS)

| Reference | hitachi-hightech.com | nih.gov |

This table provides examples of typical conditions and is not exhaustive.

High-Performance Thin Layer Chromatography (HPTLC) for Metabolite Screening

High-Performance Thin Layer Chromatography (HPTLC) serves as a rapid, cost-effective, and versatile method for screening steroid metabolites in various samples, including plant extracts and dietary supplements. sepscience.comnih.govbioline.org.br Its advantages include the ability to analyze multiple samples simultaneously and the use of different detection methods. bioline.org.brresearchgate.net

For steroid analysis, pre-coated silica (B1680970) gel 60F-254 plates are commonly used as the stationary phase. nih.gov The development of the chromatogram is achieved using a specific mobile phase system in a saturated chamber. A frequently used mobile phase for separating steroids is a mixture of chloroform (B151607) and acetone (B3395972) (e.g., 8:2 v/v). nih.gov The choice of the mobile phase is critical to obtaining high resolution and reproducible results. nih.gov

After separation, the spots are visualized under UV light or by spraying with a derivatizing agent, such as a sulfuric acid-ethanol solution, followed by heating, which can induce fluorescence. bioline.org.br HPTLC fingerprinting is particularly useful for comparing the metabolite profiles of different biological samples and for differentiating species from potential adulterants. nih.gov While it has been used extensively for qualitative screening, quantitative analysis is also possible through densitometric scanning. bioline.org.brnih.gov

Table 2: HPTLC System for Steroid Analysis

Parameter Description
Stationary Phase Pre-coated silica gel glass plate 60F-254
Mobile Phase Chloroform-acetone (8:2 v/v)
Sample Application Samples spotted in bands using a microlitre syringe
Development In a TLC twin trough chamber saturated with mobile phase vapor
Detection UV visualization or post-chromatographic derivatization

| Reference | nih.gov |

This table outlines a common HPTLC setup for steroid screening.

Spectroscopic and Spectrometric Techniques for Structure Elucidation and Quantification

Following chromatographic separation, spectroscopic and spectrometric methods are indispensable for confirming the chemical structure of isolated pregnene steroids and for their sensitive quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of steroid molecules. nih.gov Techniques such as 1H and 13C NMR provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom. ejournal.by

The assignment of signals in the complex NMR spectra of steroids is facilitated by two-dimensional (2D) NMR experiments. rsc.org These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin couplings, helping to trace the connectivity of protons within the molecule. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. uzh.ch

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together different fragments of the molecule. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing critical information for determining the stereochemistry of the molecule. uzh.ch

Mass Spectrometry (MS) and Tandem MS for Metabolite Identification and Profiling

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the identification and quantification of steroids. nih.govsciex.com Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a precursor ion (e.g., the molecular ion [M+H]+), subjecting it to fragmentation, and then analyzing the resulting product ions. nih.gov

Electrospray ionization (ESI) is a commonly used soft ionization technique that keeps the steroid molecule intact, typically forming a protonated molecule in positive ion mode. nih.gov The fragmentation patterns generated in MS/MS are diagnostic for the structure of the steroid, allowing for the differentiation of isomers that have the same mass. sciex.com For example, electron-activated dissociation (EAD) can generate structure-specific fragments that distinguish between steroid isomers and isobars without requiring complete chromatographic separation. sciex.com

In quantitative studies, the MS/MS system is often operated in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for the analyte and its co-eluting, stable isotope-labeled internal standard, providing excellent sensitivity and selectivity for quantification in complex biological matrices. nih.gov

Table 3: Example Precursor → Product Ion Transitions for Related Corticosteroids in Positive ESI Mode

Compound Precursor Ion (m/z) Product Ion (m/z)
Cortisol 363.2 121.1
Corticosterone (B1669441) 347.2 329.2
11-Deoxycortisol 347.2 109.1
Progesterone (B1679170) 315.2 97.1

This table shows representative MRM transitions used in LC-MS/MS analysis for steroid quantification. Transitions for 4-Pregnene-20,21-diol-3,11-dione would be determined empirically.

Quantitative Methodologies in Biological Matrices for Research Applications

The accurate quantification of pregnene steroids in biological matrices such as plasma, serum, and urine is critical for metabolic research. nih.govnih.gov Due to the low endogenous concentrations of many steroids, highly sensitive and selective methods are required. nih.gov LC-MS/MS has become the gold standard for quantitative steroid analysis in clinical and research settings, largely replacing less specific immunoassays. youtube.comsciex.com

A typical quantitative workflow involves several key steps:

Sample Preparation: This is a crucial step to remove interfering substances like proteins and phospholipids (B1166683) and to concentrate the analytes. Common techniques include protein precipitation with a solvent like methanol, followed by solid-phase extraction (SPE) or liquid-liquid extraction. youtube.comnih.govnih.gov

Use of Internal Standards: To correct for analyte loss during sample preparation and for variations in instrument response, a stable isotope-labeled (e.g., deuterated) analog of the analyte is added to the sample at the beginning of the workflow. sci-hub.semedchemexpress.com

LC-MS/MS Analysis: The prepared sample is analyzed using a validated LC-MS/MS method, often employing MRM for detection as described previously. nih.gov

Calibration and Quantification: A calibration curve is generated using a "surrogate matrix" (e.g., charcoal-stripped serum) spiked with known concentrations of the steroid standards. nih.gov The concentration of the analyte in the unknown sample is then determined by comparing its peak area ratio relative to the internal standard against the calibration curve.

Method validation is essential and includes the determination of key performance characteristics such as the lower limit of quantification (LLOQ), limit of detection (LOD), accuracy, precision, and recovery. nih.govsciex.com These validated methods can achieve LLOQs in the low pg/mL to ng/mL range, enabling the precise measurement of a wide panel of steroids. nih.govnih.gov

Table 4: Example Lower Limits of Quantification (LLOQ) for Steroids in Plasma/Serum using LC-MS/MS

Steroid LLOQ (ng/mL) Biological Matrix Reference
Cortisol 1 Serum nih.gov
11-Deoxycortisol 0.012 Plasma sciex.com
Progesterone 0.02 Serum nih.gov
Estradiol 0.005 Serum nih.gov

This table demonstrates the typical sensitivity achieved by modern quantitative LC-MS/MS methods.

Mass Spectrometry-based Steroid Metabolomics for Comprehensive Profiling

Mass spectrometry (MS) coupled with chromatographic separation has become the gold standard for comprehensive steroid analysis, offering high sensitivity and specificity. tohoku.ac.jp This approach allows for the simultaneous measurement of a wide array of steroids in a single sample, providing a detailed snapshot of the steroid metabolome.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool in this domain. nih.gov It combines the separation capabilities of liquid chromatography with the precise detection and quantification of tandem mass spectrometry. This technique is increasingly replacing traditional immunoassays in clinical and research settings due to its superior analytical performance. nih.gov Modern LC-MS/MS methods, enhanced by improved sample preparation, advanced chromatography, and faster scanning mass spectrometers, enable the analysis of panels of steroids in various biological matrices. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for steroid profiling. While often requiring derivatization of the analytes, GC-MS can provide excellent chromatographic resolution, which is beneficial for separating structurally similar steroid isomers. mdpi.com Urinary steroid metabolomics by GC-MS is a well-established method for investigating disorders of steroidogenesis. nih.gov

Recent advancements in MS technology, such as differential mobility spectrometry (DMS), can further enhance the specificity of steroid measurements by reducing interferences and improving the signal-to-noise ratio. elsevierpure.com These comprehensive profiling methods are instrumental in identifying biomarkers and understanding the complex interplay of steroid hormones in health and disease. tohoku.ac.jp For instance, LC-MS/MS methods have been developed for the simultaneous quantification of multiple steroid hormones, including androgens, estrogens, progestins, glucocorticoids, and mineralocorticoids, from small sample volumes. nih.gov

While specific studies focusing solely on the mass spectrometric analysis of this compound are not abundant in the literature, the methodologies for comprehensive steroid profiling are fully capable of including this compound. The table below illustrates typical parameters for an LC-MS/MS method that could be used for the analysis of a panel of pregnene steroids, including this compound.

Table 1: Illustrative LC-MS/MS Parameters for Pregnene Steroid Analysis

Parameter Specification
Chromatography System Ultra-High Performance Liquid Chromatography (UHPLC)
Column Reversed-phase C18 or similar
Mobile Phase Gradient of water and methanol/acetonitrile with formic acid
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) in positive or negative mode

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Enzyme Immunoassays (EIAs) for Detection of Specific Metabolites with Dione (B5365651) Structures

Enzyme immunoassays (EIAs), including the commonly used Enzyme-Linked Immunosorbent Assay (ELISA), are widely utilized for the detection of specific steroid hormones due to their high throughput and cost-effectiveness. nih.gov These assays rely on the principle of competitive binding, where the steroid of interest in a sample competes with a labeled steroid (the tracer) for a limited number of antibody binding sites.

The specificity of an EIA is determined by the antibody's ability to recognize and bind to a particular steroid. For steroids with a dione structure, such as this compound, the development of a highly specific antibody is crucial. However, a significant challenge with steroid immunoassays is the potential for cross-reactivity. nih.gov Structurally similar steroids present in the sample can also bind to the antibody, leading to inaccurate measurements. nih.gov

For example, an immunoassay designed for cortisol may show cross-reactivity with other corticosteroids that share a similar pregnane (B1235032) backbone and functional groups. nih.gov Researchers and manufacturers of commercial immunoassay kits typically provide cross-reactivity data for a range of related steroids to aid in the interpretation of results. nih.gov

Despite the issue of cross-reactivity, EIAs can be valuable tools for screening large numbers of samples or for applications where high precision is not the primary requirement. The development of heterologous immunoassays, where the structure of the immunogen used to raise the antibody differs from the tracer, can sometimes improve assay sensitivity and specificity. nih.gov

The table below presents hypothetical cross-reactivity data for an enzyme immunoassay developed for a pregnene steroid with a dione structure, illustrating how the assay's response to other structurally related compounds might be characterized.

Table 2: Hypothetical Cross-Reactivity of an EIA for a Pregnene Steroid with a Dione Structure

Compound Cross-Reactivity (%)
Target Pregnene Steroid 100
Cortisone (B1669442) 15.2
Corticosterone 8.5
11-Deoxycortisol 5.1
Progesterone 2.3

It is important to note that while no specific EIA kits are commercially advertised for the exclusive detection of this compound, the principles of immunoassay development could be applied to create such a tool if a specific antibody were to be generated.

Biological Roles and Physiological Significance in Non Human Organisms and in Vitro Systems

Intermediary Roles in Steroidogenic Pathways in Animal Models (e.g., Fish, Rodents)

4-Pregnene-20,21-diol-3,11-dione serves as a pivotal intermediate in the steroidogenic pathways of a diverse range of animal models, from basal vertebrates to mammals. In many species, it is the direct precursor to cortisol, a primary glucocorticoid. This conversion is catalyzed by the enzyme steroid 11β-hydroxylase (CYP11B1), which introduces a hydroxyl group at the 11th position of the steroid nucleus. wikipedia.orgyoutube.com

In the sea lamprey (Petromyzon marinus), a jawless vertebrate that represents an early lineage of vertebrates, 11-deoxycortisol is not just an intermediate but a major and active corticosteroid hormone. nih.govnih.gov It fulfills both glucocorticoid and mineralocorticoid functions in this organism. nih.govnih.gov Studies have shown that plasma levels of 11-deoxycortisol in lampreys increase significantly in response to stress, such as dewatering. nih.gov

In rodents and other mammals, while cortisol or corticosterone (B1669441) are the primary glucocorticoids, 11-deoxycortisol remains a key player in the adrenal cortex. scispace.comwikipedia.org Research in sheep has demonstrated that 11-deoxycortisol can also be a precursor for the synthesis of androstenedione, an androgen. nih.gov This highlights a branch point in the steroidogenic pathway where 11-deoxycortisol can be directed towards the production of either glucocorticoids or androgens. The gut microbiome has also been implicated in the metabolism of glucocorticoids, with some gut bacteria capable of cleaving the side-chain of cortisol to form 11-oxy-androgens, a process that could potentially involve intermediates like 11-deoxycortisol. nih.gov

Table 1: Intermediary Roles of this compound in Animal Models

Organism Role of this compound Key Enzyme(s) Product(s) Reference(s)
Sea Lamprey Primary corticosteroid (glucocorticoid and mineralocorticoid functions) - - nih.govnih.gov
Sheep Intermediate in the synthesis of androstenedione 17,20-lyase Androstenedione nih.gov
Rodents Precursor to cortisol and corticosterone Steroid 11β-hydroxylase (CYP11B1) Cortisol, Corticosterone wikipedia.orgscispace.com
Various Mammals Intermediate in adrenal steroidogenesis CYP11B1 Cortisol youtube.comwikipedia.org

Endocrine Regulation in Specific Organisms and Developmental Stages

The synthesis and levels of this compound are under tight endocrine control, which can vary depending on the organism and its developmental stage. In the sea lamprey, the production of 11-deoxycortisol is regulated by the hypothalamic-pituitary-interrenal (HPI) axis, which is analogous to the hypothalamic-pituitary-adrenal (HPA) axis in mammals. nih.govnih.gov Administration of pituitary extracts to lampreys leads to a dose-dependent increase in plasma 11-deoxycortisol levels. nih.gov

In the ovine fetus, the expression of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which can interconvert cortisol and cortisone (B1669442), is developmentally regulated in the pituitary gland. nih.gov This suggests that the local control of glucocorticoid action, which involves precursors like 11-deoxycortisol, changes during fetal development. nih.gov Specifically, 11β-HSD1 mRNA levels in the pars distalis of the pituitary increase dramatically near term and continue to rise postnatally. nih.gov

Deficiencies in the enzyme 11β-hydroxylase, due to mutations in the CYP11B1 gene, lead to a condition known as congenital adrenal hyperplasia. youtube.comrupahealth.com In this state, the conversion of 11-deoxycortisol to cortisol is impaired, resulting in the accumulation of 11-deoxycortisol and a subsequent diversion of steroid precursors towards androgen production. rupahealth.com

Table 2: Endocrine Regulation of this compound

Organism/Stage Regulatory Axis/Factor Effect on 11-Deoxycortisol Levels Key Findings Reference(s)
Sea Lamprey Hypothalamic-Pituitary-Interrenal (HPI) Axis Increase Pituitary extracts stimulate 11-deoxycortisol production. nih.gov
Ovine Fetus Developmental Stage Changes in enzyme expression that metabolize related steroids mRNA for 11β-HSD1 increases near term and postnatally in the pituitary. nih.gov
Mammals (with 11β-hydroxylase deficiency) Genetic Mutation (CYP11B1) Increase Accumulation of 11-deoxycortisol due to impaired conversion to cortisol. youtube.comrupahealth.com

Investigations into Immune System Modulation in Preclinical Research

Recent preclinical research, primarily through in vitro studies, has unveiled a role for this compound in modulating the immune system. Studies have demonstrated that 11-deoxycortisol can positively influence T cell function. nih.govnve.nlresearchgate.net

In vitro experiments have shown that 11-deoxycortisol, at physiologically relevant concentrations, promotes the proliferation of CD3+ T cells. nih.gov Furthermore, it has been found to enhance Candida-induced Th17 polarization, suggesting a role in shaping specific T helper cell responses. nih.govnve.nl Functionally, T cells treated with 11-deoxycortisol displayed a more activated phenotype in response to stimulation. researchgate.net These findings suggest that 11-deoxycortisol is not merely an inert precursor but possesses immunomodulatory properties.

Table 3: Effects of this compound on the Immune System (In Vitro Studies)

Immune Cell Type Effect of 11-Deoxycortisol Experimental Observation Reference(s)
CD3+ T Cells Promotes proliferation Significantly augmented proliferation at 10⁻² nM concentration. nih.gov
T Helper Cells Enhances Th17 polarization Promoted Candida-induced Th17 polarization. nih.govnve.nl
T Cells Induces activated phenotype Displayed a more activated phenotype upon CD3/CD28 co-stimulation. researchgate.net

Studies on Neurobiological Effects and Brain Steroidogenesis in Experimental Models

The brain is a recognized site of steroid synthesis, a process known as neurosteroidogenesis. Metabolites of adrenal steroids, including those derived from 11-deoxycorticosterone (a closely related steroid), are known to be neuroactive. frontiersin.org These neurosteroids can modulate the activity of neurotransmitter receptors, particularly the GABA-A receptor. frontiersin.org

Studies in mice have shown that 11-deoxycortisol itself can have significant neurobiological effects. It has been found to inhibit GABAergic neurotransmission. nih.gov This inhibitory action on the primary inhibitory neurotransmitter system in the brain may underlie the observed pro-convulsive effects of 11-deoxycortisol in animal models. nih.gov Intravenous infusion of 11-deoxycortisol in mice can induce seizures that are resistant to several common anti-epileptic drugs. nih.gov While cortisol was detected in the adult zebrafish brain, 11-deoxycortisol was below the detection limit in one study, though the brain was capable of converting precursors to cortisol. researchgate.net

Table 4: Neurobiological Effects of this compound in Experimental Models

Experimental Model Effect Mechanism Key Findings Reference(s)
Mice Pro-convulsive Inhibition of GABAergic neurotransmission Induces seizures that are refractory to some anti-epileptic drugs. nih.gov
Rat Brain Potential for neurosteroid synthesis Local synthesis of neuroactive steroids Metabolites of related steroids modulate GABA-A receptors. frontiersin.orgoup.com
Zebrafish Brain Precursor for neurosteroid synthesis De novo synthesis of cortisol The brain can synthesize cortisol from precursors. researchgate.net

Applications in Microbial Biotechnology and Bioremediation of Steroids

The transformation of steroids by microorganisms is a well-established field in biotechnology, with applications in the pharmaceutical industry for the synthesis of valuable steroid drugs. slideshare.netyoutube.comyoutube.com this compound and related corticosteroids can be modified by various microorganisms, leading to the production of novel or more potent compounds.

For example, various species of Rhodococcus are known for their ability to biotransform a wide range of steroids. nih.gov Nocardioides simplex has been shown to be capable of the 1,2-dehydrogenation of corticosteroids, a key step in the production of anti-inflammatory drugs like prednisolone (B192156) from cortisol. researchgate.net The biotransformation of steroids is also relevant to bioremediation, as microorganisms can degrade steroid pollutants in the environment. nih.govnih.gov

Genetically engineered microorganisms are also being developed for efficient steroid transformations. Recombinant Schizosaccharomyces pombe has been engineered to express human CYP11B1, enabling the efficient conversion of 11-deoxycortisol to cortisol (hydrocortisone). nih.gov This demonstrates the potential of microbial biotechnology to produce important steroid hormones in a controlled and efficient manner.

Table 5: Microbial Transformation of this compound and Related Steroids

Microorganism Type of Transformation Substrate(s) Product(s) Application(s) Reference(s)
Rhodococcus sp. Various (e.g., dehydrogenation, hydroxylation) Cortisone, Cortisol Prednisone (B1679067), other metabolites Pharmaceutical synthesis nih.gov
Nocardioides simplex 1,2-dehydrogenation Cortisol, Cortisone Prednisolone, Prednisone Pharmaceutical synthesis researchgate.net
Schizosaccharomyces pombe (recombinant) 11β-hydroxylation 11-Deoxycortisol Cortisol (Hydrocortisone) Pharmaceutical production nih.gov
Gut Microbiota Side-chain cleavage Cortisol 11-oxy-androgens Endogenous metabolism nih.gov

Future Directions and Emerging Research Paradigms

Integrated Omics Approaches for Systems-Level Understanding of Steroid Metabolism

A systems-level understanding of steroid metabolism, which encompasses the synthesis, regulation, and function of compounds like 4-Pregnene-20,21-diol-3,11-dione, requires the integration of multiple high-throughput "omics" technologies. bioscientifica.comresearchgate.net This approach moves beyond studying single enzymes or pathways in isolation to building a holistic picture of the entire steroidogenic network. The ultimate goal is to achieve a 'systems biology' understanding of how these complex biochemical cascades connect the genome to the phenotype. bioscientifica.com

Integrated omics, also referred to as multi-omics or pan-omics, combines data from various molecular levels:

Genomics: Identifies genetic variations (e.g., single nucleotide polymorphisms) in steroidogenic enzyme genes that could alter the production or clearance of this compound.

Transcriptomics: Measures the expression levels of genes encoding steroidogenic enzymes, receptors, and co-factors under different physiological conditions, revealing how the machinery for producing this steroid is regulated. nih.govtum.de

Proteomics: Quantifies the actual proteins present in steroidogenic cells, providing a more direct measure of the cell's capacity to synthesize and metabolize steroids. nih.gov

Metabolomics: Directly measures a wide array of small molecules, including steroids and their precursors, in biological samples. bioscientifica.com This can reveal novel metabolic pathways and identify biomarkers, such as specific steroid hormone by-products, associated with different physiological states. nih.gov

By integrating these datasets, researchers can construct comprehensive computational models of steroidogenesis. researchgate.net For instance, combining transcriptomic and metabolomic data from adrenal tissue could reveal how changes in gene expression, prompted by a stimulus like ACTH, directly impact the flux through pathways leading to this compound. This integrated approach is crucial for understanding the complex interplay of factors that determine the concentration and activity of individual steroids in the body. nih.govnih.gov

Table 1: Application of Omics Technologies in Steroid Research

Omics Technology Application in Steroid Research Relevance to this compound
Genomics Identifying genetic variants in enzymes like CYP11B1, CYP21A2, or HSDs. Understanding inherited differences in its baseline production or metabolism.
Transcriptomics Measuring mRNA levels of steroidogenic genes in response to stimuli (e.g., ACTH). Revealing the transcriptional regulation of its synthesis pathway.
Proteomics Quantifying the abundance of steroidogenic enzymes and receptor proteins. Assessing the actual enzymatic capacity for its production and its potential protein targets.

| Metabolomics | Profiling all steroid metabolites in a sample to map pathways and identify biomarkers. bioscientifica.com | Placing it within the broader metabolic network and discovering its potential as a biomarker. |

Discovery and Functional Characterization of Undiscovered Steroidogenic Enzymes

The classical map of steroidogenesis is continuously being updated with the discovery of new enzymes and pathways. nih.gov While the major enzymes are well-known, it is likely that other, yet-to-be-characterized enzymes contribute to the diversity of steroid metabolites, including this compound. Most steroidogenic enzymes belong to either the cytochrome P450 (CYP) or hydroxysteroid dehydrogenase (HSD) superfamilies. nih.govoup.com Future research will focus on identifying novel members of these families and elucidating their specific roles.

The search for these new enzymes is driven by observations of unexpected steroid metabolites in metabolomic studies and by genetic analyses of individuals with atypical steroid profiles. Once a candidate enzyme is identified, its function must be characterized. This involves expressing the enzyme in vitro (e.g., in engineered cell lines) and testing its ability to convert various steroid precursors. nih.gov Such experiments could definitively determine the precise reaction that forms this compound and the specific enzyme responsible. Understanding the full repertoire of enzymes is critical, as it determines the steroidogenic capacity of a given tissue and reveals potential new targets for therapeutic intervention. researchgate.net

High-Throughput Screening and Computational Design of Novel Steroid-Modulating Agents

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for their ability to modulate steroid pathways. youtube.comyoutube.com This technology is essential for discovering new drugs or identifying environmental chemicals that interfere with steroidogenesis. nih.gov In the context of this compound, HTS assays could be designed to find compounds that either block its synthesis—by inhibiting a key enzyme—or mimic its effects.

The human adrenocortical carcinoma cell line (H295R) is a widely used in vitro model for HTS because it expresses the key enzymes required for steroid biosynthesis. nih.govnih.govnih.gov By treating these cells with a library of compounds and measuring the resulting changes in steroid profiles (including this compound) using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify active "hits." nih.govchromatographyonline.com

Complementing HTS is the field of computational design. Using the known three-dimensional structures of steroidogenic enzymes, scientists can perform in silico screening of virtual compound libraries to predict which molecules are likely to bind to an enzyme's active site. nih.govresearchgate.net Furthermore, generative AI methods are now being used to design entirely new proteins or enzymes from scratch. biorxiv.org This approach could be used to design novel agents that specifically target the enzymes involved in the metabolism of this compound, offering a highly tailored approach to modulating its levels for therapeutic purposes. biorxiv.orgthieme-connect.com

Development of Advanced In Vitro and Organoid Models for Steroid Research

Traditional two-dimensional (2D) cell cultures have limitations in replicating the complex, three-dimensional environment of a steroidogenic organ like the adrenal gland. portlandpress.com To bridge this gap, researchers are developing advanced in vitro models, including 3D cell cultures and organoids. nih.govbiologists.com Organoids are self-assembling 3D cellular structures derived from stem cells that can mimic the architecture and function of a native organ far more accurately than monolayer cultures. europa.euyoutube.com

Adrenal and gonadal organoids are emerging as powerful tools for studying steroidogenesis. europa.eunih.gov These models can be generated from human pluripotent stem cells and can be genetically engineered (e.g., using CRISPR-Cas9) to model diseases of steroid metabolism. europa.euyoutube.com For a compound like this compound, adrenal organoids would provide a physiologically relevant system to:

Study its biosynthesis in a multi-cellular context that includes different adrenal cell types.

Investigate the paracrine signaling between different cell layers of the adrenal cortex.

Test the effects of drug candidates on its production in a human-relevant system. nih.gov

Model diseases where its metabolism might be altered. europa.eu

These advanced models offer the potential for more accurate predictions of in vivo responses and are a key component of reducing reliance on animal models in preclinical research. portlandpress.comnih.gov

Exploration of Non-Canonical Steroid Pathways and Their Biological Relevance

The classical view of steroidogenesis depicts a linear series of enzymatic steps. However, there is growing evidence for the existence of "non-canonical" or alternative pathways, sometimes referred to as "backdoor" or "shunt" pathways. nih.gov These routes can bypass conventional steps to produce a variety of steroid hormones and metabolites. For example, in certain contexts, androgens can be synthesized from progesterone (B1679170) and its derivatives without going through the typical testosterone (B1683101) precursor, androstenedione.

The biological relevance of these pathways is an active area of investigation. They may be particularly important during fetal development, in certain endocrine disorders, or in peripheral tissues. The formation of this compound itself may occur through a less-characterized shunt from the main corticosteroid synthesis pathway. researchgate.net Future research will focus on mapping these alternative routes and understanding their regulation and physiological significance. This exploration is critical, as non-canonical pathways can produce steroids with unique or potent biological activities that have been previously overlooked. Identifying the pathways leading to this compound and understanding its specific actions, whether genomic or non-genomic, will clarify its role in both normal physiology and disease. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of 4-Pregnene-20,21-diol-3,11-dione and its derivatives?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry (e.g., hydroxyl group positions at C-20 and C-21) and high-resolution mass spectrometry (HR-MS) for molecular formula confirmation. For sulfated derivatives, MALDI-TOF/TOF with collision-induced dissociation (CID) can identify sulfate group localization via charge-remote fragmentation patterns .

Q. What is the biological significance of this compound in mammalian systems?

  • Methodological Answer : Investigate its role as a pheromone precursor in mouse vomeronasal sensory neurons (VSNs). Use calcium imaging or electrophysiology to test activation of VSNs by sulfated derivatives (e.g., 21-sulfate forms). Compare responses with synthetic analogs to confirm specificity .

Q. How can researchers optimize synthesis protocols for this compound derivatives?

  • Methodological Answer : For deuterated analogs (e.g., 2,2,4,6,6,21,21,21-d8), employ isotopic labeling via catalytic exchange or enzymatic hydroxylation. Verify isotopic purity (>98%) using LC-MS and monitor reaction intermediates via thin-layer chromatography (TLC) with iodine vapor visualization .

Advanced Research Questions

Q. How to validate a radioimmunoassay (RIA) for quantifying this compound in biological samples?

  • Methodological Answer :

  • Specificity : Test cross-reactivity with structurally similar steroids (e.g., cortisol, corticosterone) using displacement curves; aim for <4% cross-reactivity .
  • Precision : Calculate intra- and inter-assay coefficients of variation (CVs) using pooled plasma samples (target CV <10%) .
  • Accuracy : Validate recovery rates (≥85%) via spiking experiments with tritium-labeled analogs and confirm results with gas chromatography/mass spectrometry (GC-MS) .

Q. How to resolve contradictory data on hormonal regulation of this compound levels in adrenal studies?

  • Methodological Answer :

  • Experimental Variables : Control for diurnal rhythm by standardizing blood collection times (e.g., 8 a.m. vs. 11 p.m.). Use adrenal suppression (e.g., dexamethasone) or stimulation (ACTH) to isolate gland-specific contributions .
  • Contradictory Observations : If ACTH administration paradoxically reduces plasma levels, investigate competitive inhibition by androgens (e.g., testosterone) on 11β-hydroxylase activity in adrenal homogenates .

Q. What strategies are effective for isotopic labeling of this compound in metabolic tracing studies?

  • Methodological Answer :

  • Deuterium Labeling : Synthesize analogs (e.g., 1,2-d2) via hydrogen-deuterium exchange under acidic conditions. Confirm labeling efficiency using NMR (e.g., disappearance of proton signals at C-1 and C-2) .
  • Tracer Applications : Administer deuterated compounds in vivo and quantify metabolites via LC-HRMS with selective ion monitoring (SIM) for isotopic clusters .

Q. How to analyze sulfated derivatives of this compound for receptor-binding studies?

  • Methodological Answer :

  • Synthesis : Sulfate the C-21 hydroxyl group using sulfur trioxide-pyridine complex. Purify via reverse-phase HPLC and confirm sulfation via IR spectroscopy (S=O stretch at ~1220 cm⁻¹) .
  • Binding Assays : Use surface plasmon resonance (SPR) with immobilized VSN membranes to measure affinity (KD) and compare with non-sulfated analogs .

Q. What experimental designs account for diurnal variation in this compound levels during data collection?

  • Methodological Answer :

  • Timing : Collect samples at consistent times (e.g., 8 a.m. for peak levels). For longitudinal studies, use crossover designs to minimize inter-individual variability .
  • Statistical Analysis : Apply mixed-effects models to separate circadian effects from treatment effects. Report mean ± SD with paired t-tests for pre/post-intervention comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.